4-({5-Amino-1-[(2,6-Difluorophenyl)carbonyl]-1h-1,2,4-Triazol-3-Yl}amino)benzenesulfonamide

Catalog No.
S548237
CAS No.
443797-96-4
M.F
C15H12F2N6O3S
M. Wt
394.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-({5-Amino-1-[(2,6-Difluorophenyl)carbonyl]-1h-1,...

CAS Number

443797-96-4

Product Name

4-({5-Amino-1-[(2,6-Difluorophenyl)carbonyl]-1h-1,2,4-Triazol-3-Yl}amino)benzenesulfonamide

IUPAC Name

4-[[5-amino-1-(2,6-difluorobenzoyl)-1,2,4-triazol-3-yl]amino]benzenesulfonamide

Molecular Formula

C15H12F2N6O3S

Molecular Weight

394.4 g/mol

InChI

InChI=1S/C15H12F2N6O3S/c16-10-2-1-3-11(17)12(10)13(24)23-14(18)21-15(22-23)20-8-4-6-9(7-5-8)27(19,25)26/h1-7H,(H2,19,25,26)(H3,18,20,21,22)

InChI Key

KDKUVYLMPJIGKA-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)C(=O)N2C(=NC(=N2)NC3=CC=C(C=C3)S(=O)(=O)N)N)F

Solubility

Soluble in DMSO, not in water

Synonyms

JNJ7706621; JNJ 7706621; JNJ-7706621

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)N2C(=NC(=N2)NC3=CC=C(C=C3)S(=O)(=O)N)N)F

Description

The exact mass of the compound 4-({5-Amino-1-[(2,6-Difluorophenyl)carbonyl]-1h-1,2,4-Triazol-3-Yl}amino)benzenesulfonamide is 394.06597 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Triazoles - Supplementary Records. It belongs to the ontological category of sulfonamide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

This compound, also known as JNJ-7706621 or SKE, has been investigated as a potential inhibitor of an enzyme called Sterile20-like Kinase 3 (MST3) [, ]. MST kinases are a family of enzymes involved in regulating cell growth and division [].

  • Inhibition of MST3

    Studies have shown that 4-({5-Amino-1-[(2,6-Difluorophenyl)carbonyl]-1H-1,2,4-Triazol-3-Yl}amino)benzenesulfonamide can bind to MST3 and block its activity [, ]. This suggests that the compound may have potential as a therapeutic agent for diseases where abnormal MST3 activity is involved.

  • Structural Analysis

    The three-dimensional structure of MST3 bound to 4-({5-Amino-1-[(2,6-Difluorophenyl)carbonyl]-1H-1,2,4-Triazol-3-Yl}amino)benzenesulfonamide has been determined using X-ray crystallography [, ]. This information can be used to understand how the compound interacts with the enzyme and to design new, more potent inhibitors.

Purity

>98%

XLogP3

2.4

Exact Mass

394.06597

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

74GK72DON8

Other CAS

443797-96-4

Wikipedia

JNJ-7706621

Dates

Modify: 2023-08-15
1: Matsuhashi A, Ohno T, Kimura M, Hara A, Saio M, Nagano A, Kawai G, Saitou M, Takigami I, Yamada K, Okano Y, Shimizu K. Growth suppression and mitotic defect induced by JNJ-7706621, an inhibitor of cyclin-dependent kinases and aurora kinases. Curr Cancer Drug Targets. 2012 Jul;12(6):625-39. PubMed PMID: 22463590.
2: Pflug A, de Oliveira TM, Bossemeyer D, Engh RA. Mutants of protein kinase A that mimic the ATP-binding site of Aurora kinase. Biochem J. 2011 Nov 15;440(1):85-93. doi: 10.1042/BJ20110592. PubMed PMID: 21774789.
3: Danhier F, Ucakar B, Magotteaux N, Brewster ME, Préat V. Active and passive tumor targeting of a novel poorly soluble cyclin dependent kinase inhibitor, JNJ-7706621. Int J Pharm. 2010 Jun 15;392(1-2):20-8. doi: 10.1016/j.ijpharm.2010.03.018. Epub 2010 Mar 11. PubMed PMID: 20226846.
4: Seamon JA, Rugg CA, Emanuel S, Calcagno AM, Ambudkar SV, Middleton SA, Butler J, Borowski V, Greenberger LM. Role of the ABCG2 drug transporter in the resistance and oral bioavailability of a potent cyclin-dependent kinase/Aurora kinase inhibitor. Mol Cancer Ther. 2006 Oct;5(10):2459-67. PubMed PMID: 17041089.
5: Huang S, Connolly PJ, Lin R, Emanuel S, Middleton SA. Synthesis and evaluation of N-acyl sulfonamides as potential prodrugs of cyclin-dependent kinase inhibitor JNJ-7706621. Bioorg Med Chem Lett. 2006 Jul 15;16(14):3639-41. Epub 2006 May 6. PubMed PMID: 16682186.
6: Emanuel S, Rugg CA, Gruninger RH, Lin R, Fuentes-Pesquera A, Connolly PJ, Wetter SK, Hollister B, Kruger WW, Napier C, Jolliffe L, Middleton SA. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases. Cancer Res. 2005 Oct 1;65(19):9038-46. PubMed PMID: 16204078.

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